Methyl[(oxetan-2-yl)methyl]amine
CAS No.:
Cat. No.: VC13613012
Molecular Formula: C5H11NO
Molecular Weight: 101.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11NO |
|---|---|
| Molecular Weight | 101.15 g/mol |
| IUPAC Name | N-methyl-1-(oxetan-2-yl)methanamine |
| Standard InChI | InChI=1S/C5H11NO/c1-6-4-5-2-3-7-5/h5-6H,2-4H2,1H3 |
| Standard InChI Key | MAGZNHJEXBGQOM-UHFFFAOYSA-N |
| SMILES | CNCC1CCO1 |
| Canonical SMILES | CNCC1CCO1 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
Methyl[(oxetan-2-yl)methyl]amine consists of an oxetane ring (a strained four-membered cyclic ether) fused to a methylaminomethyl side chain. The oxetane ring adopts a puckered conformation to alleviate angle strain, with C–O bond lengths measuring approximately 1.43 Å and C–C bonds at 1.54 Å . The methylamine group extends from the oxetane’s 2-position, creating a chiral center when substituted asymmetrically .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₁NO | |
| Molecular Weight | 101.15 g/mol | |
| CAS Registry | 1936624-90-6 | |
| Boiling Point | 152–154°C (est.) | |
| LogP (Partition Coefficient) | 0.89 ± 0.15 |
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals: a triplet at δ 4.65–4.70 ppm for oxetane protons, a singlet at δ 2.45–2.55 ppm for the methylamine group, and characteristic coupling patterns in the C NMR spectrum. Mass spectrometry exhibits a molecular ion peak at m/z 101.1, with fragmentation patterns dominated by oxetane ring cleavage .
Synthesis and Manufacturing
Radical-Mediated Pathways
Industrial synthesis typically employs radical reactions under controlled conditions. For example, methyl({[(2R)-oxetan-2-yl]methyl})amine is produced via a copper-catalyzed coupling between oxetan-2-ylmethanol and methylamine at 80–100°C, achieving yields of 68–72%. Key parameters include:
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Temperature: 85°C optimal for minimizing side reactions
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Solvent: Tetrahydrofuran (THF)/water (4:1 v/v)
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Catalyst: CuI (5 mol%) with 1,10-phenanthroline ligand
Purification and Quality Control
Crude product purification involves fractional distillation under reduced pressure (20 mmHg, 65–70°C), followed by recrystallization from hexane/ethyl acetate. High-performance liquid chromatography (HPLC) purity thresholds exceed 98% for research-grade material .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The primary amine group undergoes efficient alkylation and acylation. Reaction with benzyl chloride in dichloromethane at 0°C produces N-benzyl derivatives in 85% yield. Acylation with acetic anhydride proceeds quantitatively within 2 hours at room temperature .
Oxetane Ring-Opening Reactions
Under acidic conditions (e.g., HCl in dioxane), the oxetane ring opens regioselectively at the less substituted C–O bond, generating chlorohydrin intermediates. This reactivity is exploited in prodrug design to modulate solubility .
Table 2: Comparative Reactivity of Cyclic Ethers
| Substrate | Ring-Opening Rate (k, s⁻¹) | Conditions |
|---|---|---|
| Methyl[(oxetan-2-yl)methyl]amine | 2.3 × 10⁻⁴ | 0.1 M HCl, 25°C |
| Tetrahydrofuran derivative | 1.1 × 10⁻⁵ | 0.1 M HCl, 25°C |
| Oxolane (THF) | 6.7 × 10⁻⁷ | 0.1 M HCl, 25°C |
Industrial and Academic Applications
Polymer Chemistry
Copolymerization with ε-caprolactone enhances glass transition temperatures (Tg) by 15–20°C compared to pure polycaprolactone, attributed to the oxetane’s rigid structure.
Catalysis
Palladium complexes incorporating Methyl[(oxetan-2-yl)methyl]amine ligands show superior activity in Suzuki-Miyaura couplings (TON > 12,000 vs. 8,000 for triphenylphosphine) .
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